Trifluoroacetamide
Overview
Description
Trifluoroacetamide, with the chemical formula C₂H₂F₃NO , is a compound characterized by the presence of trifluoromethyl and amide functional groups. It is a colorless liquid known for its applications in various chemical processes . This compound is the perfluorinated analog of acetamide, and it exhibits unique properties due to the presence of fluorine atoms.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Trifluoroacetamide, also known as 2,2,2-Trifluoroacetamide, is primarily used as a protective group in organic synthesis . It is particularly used for the protection of primary amides . The primary target of this compound is the nitrogen atom in primary amides .
Mode of Action
This compound interacts with its targets by initially activating the nitrogen in primary N-(p-toluenesulfonyl) amides . This activation is followed by the reductive cleavage of the p-toluenesulfonyl group with samarium diiodide . This process allows for the deprotection of notoriously difficult to unmask primary N-(p-toluenesulfonyl) amides .
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of trifluoroacetylated amino groups . The activation of the nitrogen atom and subsequent reductive cleavage is a key step in this process .
Result of Action
The primary result of this compound’s action is the successful deprotection of primary N-(p-toluenesulfonyl) amides . This allows for further reactions to occur with the now accessible nitrogen atom .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors such as temperature and pH . For instance, the deprotection process occurs at low temperatures . Additionally, the stability of this compound can vary under different pH conditions .
Biochemical Analysis
Biochemical Properties
Trifluoroacetamide plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes and proteins, influencing their activity and stability. For instance, this compound can act as an inhibitor for certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . Additionally, this compound has been shown to interact with proteins through hydrogen bonding and hydrophobic interactions, affecting protein folding and stability .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to altered cellular responses . Furthermore, it can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes . In terms of cellular metabolism, this compound has been shown to affect metabolic pathways, leading to changes in the levels of various metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to biomolecules such as enzymes and proteins, leading to enzyme inhibition or activation . This binding can occur through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under various conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound has been observed to cause alterations in cellular function, including changes in cell signaling pathways and gene expression . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects on cellular function and metabolism . At higher doses, it can cause significant changes in cellular processes, including enzyme inhibition, altered gene expression, and metabolic disruptions . Toxic or adverse effects may also be observed at high doses, highlighting the importance of careful dosage control in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that play key roles in these processes. For instance, it can influence the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, glycolysis, and other metabolic pathways . These interactions can lead to changes in metabolic flux and the levels of various metabolites, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and within different cellular compartments . The localization and accumulation of this compound within specific tissues can influence its biochemical activity and effects on cellular function .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. It has been observed to localize within certain organelles, such as the mitochondria and nucleus, where it can interact with key biomolecules and influence cellular processes . Targeting signals and post-translational modifications may direct this compound to specific compartments, enhancing its biochemical activity and effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trifluoroacetamide can be synthesized through several methods:
Reaction of Trifluoroacetic Acid Esters with Ammonia: this compound can be prepared by reacting trifluoroacetic acid methyl ester or trifluoroacetic acid ethyl ester with ammonia.
Electrochemical Approach: Another method involves the electrochemical synthesis from 1,1,1-trichloro-2,2,2-trifluoroethane (CFC-113a) catalyzed by a B12 complex.
Industrial Production Methods:
Refluxing and Water-Dividing: In industrial settings, this compound can be produced by refluxing and water-dividing under the action of a catalyst to collect gaseous trifluoroacetonitrile, which is then introduced into a reaction with liquid ammonia.
Polyphosphoric Acid Method: Another industrial method involves using polyphosphoric acid as a solvent and phosphorus pentoxide as a dehydrating agent to convert this compound into trifluoroacetonitrile, which is then reacted with liquid ammonia to produce trifluoroacetamidine.
Chemical Reactions Analysis
Trifluoroacetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents such as potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, osmium tetroxide, chromium trioxide (CrO₃), and iodine (I₂).
Reducing Agents: Hydrogen gas with nickel or rhodium catalysts, zinc with hydrochloric acid, lithium aluminum hydride, and sodium borohydride (NaBH₄).
Nucleophiles: Organolithium, Grignard reagents, organocuprates, and enolates.
Major Products:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Amines and alcohols.
Substitution Products: Various substituted amides and other derivatives.
Scientific Research Applications
Trifluoroacetamide has a wide range of applications in scientific research:
Biology: this compound derivatives are used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
- N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
- Trimethylsilyl Cyanide (TMSCN)
Properties
IUPAC Name |
2,2,2-trifluoroacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2F3NO/c3-2(4,5)1(6)7/h(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKYWOKHZRQRJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059868 | |
Record name | Acetamide, 2,2,2-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1059868 | |
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Molecular Weight |
113.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to light yellow crystalline powder with a slight ether-like odor; [Acros Organics MSDS] | |
Record name | 2,2,2-Trifluoroacetamide | |
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Vapor Pressure |
1.85 [mmHg] | |
Record name | 2,2,2-Trifluoroacetamide | |
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CAS No. |
354-38-1 | |
Record name | Trifluoroacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=354-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Trifluoroacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354381 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trifluoroacetamide | |
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Record name | Acetamide, 2,2,2-trifluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetamide, 2,2,2-trifluoro- | |
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Record name | 2,2,2-trifluoroacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.964 | |
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Record name | TRIFLUOROACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36MU16BYFK | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of trifluoroacetamide?
A1: this compound has the molecular formula C2H2F3NO and a molecular weight of 113.04 g/mol.
Q2: What are some key spectroscopic characteristics of this compound?
A2: Trifluoroacetamides, under electron impact mass spectrometry, exhibit characteristic peaks at m/z 69 due to [CF3]+ and often at m/z 97 corresponding to the [COCF3]+ ion fragment. [] They also show distinct signals in 1H and 19F NMR spectra. [, ]
Q3: Is this compound moisture-sensitive?
A3: Yes, this compound is moisture-sensitive and should be handled accordingly. []
Q4: What are some common applications of this compound in organic synthesis?
A4: this compound is frequently used as a protecting group for amines, particularly in peptide, aminosugar, and steroid glucoside synthesis. This is due to its ease of removal and the stability it provides to the protected amine. []
Q5: Can this compound be used to synthesize other trifluoroacetylated compounds?
A5: Yes, this compound can be alkylated with benzyl (pseudo)halides to prepare benzylic N-trifluoroacetamides. [] These compounds can then be further transformed into various trifluoromethylated heterocycles.
Q6: How is this compound used in analytical chemistry?
A6: this compound derivatives are valuable in analytical techniques like gas chromatography-mass spectrometry (GC-MS) for analyzing various compounds, including bacterial amines, domoic acid, and fecal sterols. [, , ]
Q7: How is this compound used in surface modification?
A7: this compound-terminated alkenes show promise in modifying carbon surfaces through photochemical grafting. The this compound group acts as an efficient electron acceptor, facilitating the grafting process and enabling the formation of dense monolayers. []
Q8: Are there any applications of this compound in materials science?
A8: Yes, a difunctional benzoxazine containing an o-trifluoroacetamide group has been synthesized and used as a precursor for polybenzoxazole. The resulting fluorinated polybenzoxazole demonstrates excellent properties, including a low dielectric constant, high thermal stability, and long shelf life. []
Q9: Can this compound be used as a source of CF3 in organic synthesis?
A9: Yes, recent research has shown that this compound, along with trifluoroacetic anhydride (TFAA), can be used as a CF3 source for the synthesis of trifluoromethylated imidazo-fused N-heterocycles. []
Q10: Have computational methods been used to study reactions involving this compound derivatives?
A10: Yes, density functional theory (DFT) calculations have been employed to investigate the mechanism of coupling reactions involving N-(2-bromophenyl)-2,2,2-trifluoroacetamide and terminal alkynes catalyzed by CuI. These calculations provide insights into the reaction pathways and intermediates involved. []
Q11: How does the structure of this compound derivatives influence their biological activity?
A11: Studies on this compound analogues of siastatin B have shown that the presence and configuration of hydroxyl groups on the piperidine ring significantly affect their inhibitory activity against β-glucuronidase. []
Q12: Have any structure-activity relationship studies been conducted on flupyrimin, a this compound insecticide?
A12: Yes, research on flupyrimin analogues demonstrated the importance of both the pyridinylidene and trifluoroacetyl moieties for its insecticidal activity. These pharmacophores contribute to its binding affinity to nicotinic acetylcholine receptors (nAChRs) in insects. []
Q13: How can this compound derivatives be analyzed using GC-MS?
A14: this compound derivatives can be analyzed using GC-MS after derivatization with silylating agents like N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)this compound (BSTFA). This enhances their volatility and detectability. [, , ]
Q14: What derivatization techniques are employed for analyzing parabens using GC-MS?
A15: Parabens analysis through GC-MS often utilizes silylation reagents such as MTBSTFA, BSTFA, MSTFA, and BSA to enhance their thermal stability, volatility, and detectability. []
Q15: How is chemometric analysis used to optimize derivatization procedures for analyzing oestrogenic steroids?
A16: Principal component analysis (PCA) helps optimize derivatization conditions by reducing the dimensionality of data obtained from reactions with different reagents and conditions. This allows for identifying the most effective reagent and conditions for complete derivatization and enhanced sensitivity. []
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